molecular formula C10H11NO4 B1676983 Carbobenzyloxyglycine CAS No. 1138-80-3

Carbobenzyloxyglycine

Cat. No. B1676983
CAS RN: 1138-80-3
M. Wt: 209.2 g/mol
InChI Key: CJUMAFVKTCBCJK-UHFFFAOYSA-N
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Description

Carbobenzyloxyglycine, also known as N-Carbobenzyloxyglycine or N-CBZ-Glycine, is a derivative of glycine . It has a benzyloxycarbonyl protecting group attached to the nitrogen .


Synthesis Analysis

Carbobenzyloxyglycine is used in the dipeptide synthesis .


Molecular Structure Analysis

The molecular formula of Carbobenzyloxyglycine is C10H11NO4 . Its InChI Key is CJUMAFVKTCBCJK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Carbobenzyloxyglycine is a white to light yellow crystal powder . It has a melting point of 117-122°C . It is soluble in methanol but insoluble in water .

Scientific Research Applications

1. Synthesis and Antioxidant Activities

Carbobenzyloxyglycine has been used in the synthesis of novel esters with antioxidant properties. For example, a silybin ester of N-carbobenzyloxyglycine was synthesized, exhibiting significant free radical scavenging and anti-lipid peroxidation abilities (Cao Shu-wen, 2012).

2. Role in Peptide Synthesis

This compound plays a crucial role in the synthesis of peptides. Research dating back to 1949 details its application in the synthesis of methionine peptides and their subsequent enzymatic cleavage (C. Dekker, S. P. Taylor, J. Fruton, 1949).

3. Enzymatic Resolution Studies

Carbobenzyloxyglycine has been instrumental in enzymatic resolution studies. A significant example is its use in the preparation of d(-)-glutamic acid from dl-glutamic acid, demonstrating its utility in resolving racemic amino acids (J. Fruton, G. W. Irving, M. Bergmann, 1940).

4. Protease Inhibition

The compound is also involved in the synthesis of protease inhibitors. A study on the synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporated N-4-nitrobenzylsulfonylglycine hydroxamate moieties, demonstrating its potential in medical research (A. Scozzafava, C. Supuran, 2000).

5. Metabolomics and Diabetes Research

In the broader context of metabolomics, carbobenzyloxyglycine is implicated in studies concerning prediabetes and diabetes, highlighting its relevance in metabolic research (M. Guasch-Ferré et al., 2016).

6. Substrate Specificity in Biochemical Reactions

It is also useful in understanding substrate specificity in biochemical reactions, such as in the study of transglutaminase, which identified specific structural requirements for amine substrates (J. Pincus, H. Waelsch, 1968).

7. Microbial Deprotection of N-carbobenzoxy Compounds

Microbial methods have been developed for deprotecting N-carbobenzoxy compounds, indicating its significance in enzymatic studies and chemical synthesis (M. Maurs, F. Acher, R. Azerad, 2012).

8. Neuroprotective Research

Research on cerebrovascular insufficiency in rats used derivatives of carbobenzyloxyglycine to study their neuroprotective effects, contributing to our understanding of cognitive and sensory-motor functions (D. Verkholyak et al., 2022).

Future Directions

While specific future directions for Carbobenzyloxyglycine were not found in the search results, it’s worth noting that it’s used in the dipeptide synthesis . This suggests that it could continue to play a role in peptide and protein research.

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)acetic acid
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InChI

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUMAFVKTCBCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061559
Record name Glycine, N-[(phenylmethoxy)carbonyl]-
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Molecular Weight

209.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name N-Benzyloxycarbonylglycine
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Product Name

N-Benzyloxycarbonylglycine

CAS RN

1138-80-3
Record name Benzyloxycarbonylglycine
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Record name N-Benzyloxycarbonylglycine
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Record name N-Carbobenzyloxyglycine
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Record name Glycine, N-[(phenylmethoxy)carbonyl]-
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Record name Glycine, N-[(phenylmethoxy)carbonyl]-
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Record name N-benzyloxycarbonylglycine
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Synthesis routes and methods I

Procedure details

In 50 ml of water was suspended 2.5 g of N-(benzyloxycarbonyloxy)succinimide, and the suspension was stirred for 1 hour at room temperature. To this suspension was added 20 ml of an aqueous solution of 0.75 g of glycine and 1.4 ml of triethylamine, and the reaction mixture was stirred for 12 hours as it was, but the desired product, benzyloxycarbonylglycine, could not be obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The aminoethyl ether of Example 1 as the acetate (210 mg, 0.180 mmol) was dissolved in N,N-dimethylformamide (2 mL). To this solution 1M sodium bicarbonate (200 μL, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) were added. After 1 h, the reaction mixture was diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with 50-80% acetonitrile/water gave, after lyophilization of the product-containing fractions, the N-CBZ glycine conjugate of the above formula was obtained (130 mg):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbobenzyloxyglycine
Reactant of Route 2
Reactant of Route 2
Carbobenzyloxyglycine
Reactant of Route 3
Carbobenzyloxyglycine
Reactant of Route 4
Carbobenzyloxyglycine
Reactant of Route 5
Carbobenzyloxyglycine
Reactant of Route 6
Reactant of Route 6
Carbobenzyloxyglycine

Citations

For This Compound
197
Citations
H Huang, J Qiu, H He, Y Guo, S Hu… - Journal of Chemical & …, 2021 - ACS Publications
The solubility of N-carbobenzyloxyglycine (Cbz-Gly) in 14 neat solvents including alcohols (methanol, ethanol, i-propanol, n-propanol, n-butanol, i-butanol, and n-pentanol), ketones (…
Number of citations: 0 pubs.acs.org
JM Swan - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… The action of hot acetic anhydride on carbobenzyloxyglycine gives the symmetrical carbobenxylo~ygZycine anhydride which with aniline, and with glycine, gives the corresponding …
Number of citations: 6 www.publish.csiro.au
F McEvoy, E Greenblatt, A Osterberg… - Journal of medicinal …, 1968 - ACS Publications
… effected by acylation with carbobenzyloxyglycine and dicyclohexylcarbodiimide, removal of … 9,111 In contrast to the trifluoromethoxy series, acylation of VIb with carbobenzyloxyglycine …
Number of citations: 22 pubs.acs.org
AC Farthing - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… A stock of N-carbobenzyloxyglycine was made and portions rapidly converted into oxazolid-… ative was prepared similarly to N-carbobenzyloxyglycine. The solid acid was dissolved in …
Number of citations: 147 pubs.rsc.org
RK Gupta, CH Stammer - The Journal of Organic Chemistry, 1968 - ACS Publications
… The condensation of N-carbobenzyloxyglycine with 2a required a high temperature … When TsCC was allowed to react with molar equivalents of N-carbobenzyloxyglycine and L-…
Number of citations: 3 pubs.acs.org
SM Bloom, SK Dasgupta, RP Patel… - Journal of the American …, 1966 - ACS Publications
… Carbobenzyloxyglycine was converted in high yield to carbobenzyloxyglycine thiophenyl … Carbobenzyloxyglycine thiophenyl ester (30.1 g, 0.1 mole), L-proline (11.5 g, 0.1 mole), and …
Number of citations: 47 pubs.acs.org
PC Jelenc, CR Cantor… - Proceedings of the …, 1978 - National Acad Sciences
… N-Carbobenzyloxyglycine-4-nitrophenoxy ethyl ester was prepared by condensing 2-(4-nitrophenoxy)ethanol with Ncarbobenzyloxyglycine using N,N'-dicyclohexylcarbodiimide. …
Number of citations: 66 www.pnas.org
GW Kenner, RJ Stedman - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… steps, each of 70 yo yield, from carbobenzyloxyglycine, DL-phenylalanine, and glycine. The potassium salt of carbobenzyloxyglycine was sparingly soluble in dimethylformamide but …
Number of citations: 30 pubs.rsc.org
RS Kumar, S Navatheesh - Research Journal of Pharmacy and …, 2017 - indianjournals.com
… /mol), methionine (5.64 Kcal/mol) and carbobenzyloxyglycine (5.13 Kcal/mol). From the study it … The compounds like L-ascorbic acid, ncbz-1-threonine and n-carbobenzyloxyglycine had …
Number of citations: 1 www.indianjournals.com
DK Kim, N Lee, YW Kim, K Chang, GJ Im… - Bioorganic & medicinal …, 1999 - Elsevier
The amino acid ester derivatives of 6-deoxypenciclovir, 11–20, were synthesized as potential prodrugs of penciclovir, and were evaluated for their oral penciclovir bioavailability in mice …
Number of citations: 23 www.sciencedirect.com

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